![molecular formula C9H18N2O4 B14212981 {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid CAS No. 569316-62-7](/img/structure/B14212981.png)
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid is a chemical compound with a molecular formula of C9H17NO4 It is characterized by the presence of a methoxycarbonyl group attached to an amino hexyl chain, which is further linked to a carbamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid typically involves the reaction of hexylamine with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound may also act as a precursor to other bioactive molecules, contributing to its overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexylcarbamic acid: Similar in structure but lacks the methoxycarbonyl group.
Methoxycarbonylhexylamine: Contains the methoxycarbonyl group but differs in the position of the carbamic acid moiety.
Uniqueness
The presence of both the methoxycarbonyl and carbamic acid groups in {6-[(Methoxycarbonyl)amino]hexyl}carbamic acid makes it unique compared to other similar compounds
Propiedades
Número CAS |
569316-62-7 |
|---|---|
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
6-(methoxycarbonylamino)hexylcarbamic acid |
InChI |
InChI=1S/C9H18N2O4/c1-15-9(14)11-7-5-3-2-4-6-10-8(12)13/h10H,2-7H2,1H3,(H,11,14)(H,12,13) |
Clave InChI |
AHWRBQFUPJDUMO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCCCCCCNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
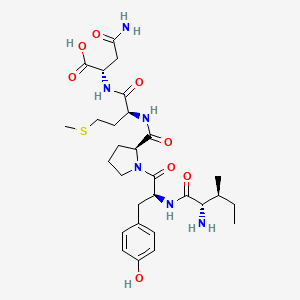
![(5S)-5-[Bis(4-fluorophenyl)(hydroxy)methyl]pyrrolidin-2-one](/img/structure/B14212914.png)
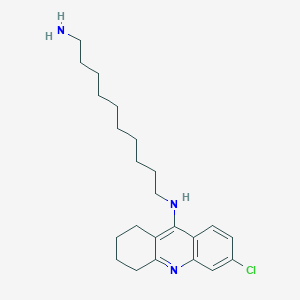
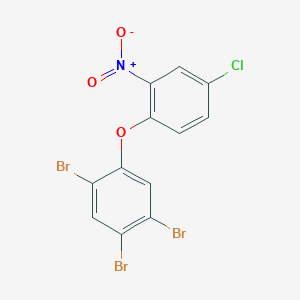
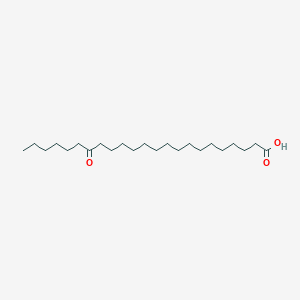
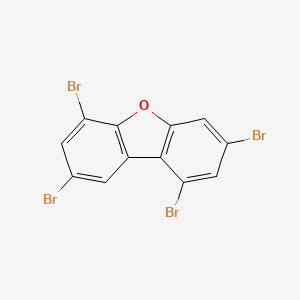

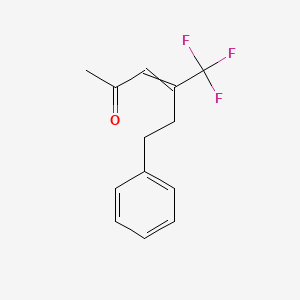
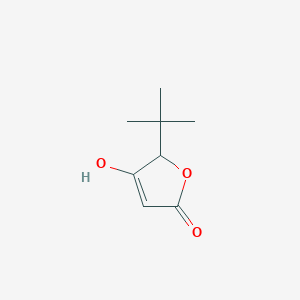
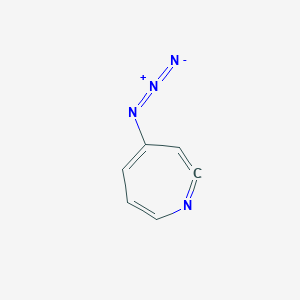
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
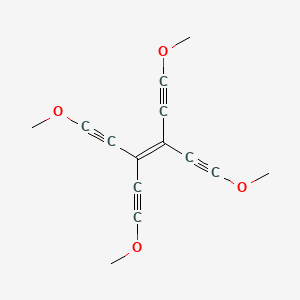
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)
